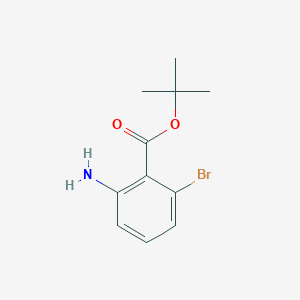

Tert-butyl 2-amino-6-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-6-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGRTNIUXBYOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Importance of Aryl Halide Motifs in Organic Synthesis

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are of paramount importance in organic synthesis. Their strategic value lies primarily in their ability to participate in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability makes aryl halides essential precursors for the synthesis of a vast range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. beilstein-journals.orgchemrevlett.com

The halogen atom in an aryl halide acts as a "handle" that can be selectively replaced by various other functional groups. For instance, the bromine atom in tert-butyl 2-amino-6-bromobenzoate can be substituted with alkyl, aryl, or vinyl groups through Suzuki, Stille, or Heck reactions, respectively. Furthermore, it can be replaced with nitrogen, oxygen, or sulfur-containing moieties via Buchwald-Hartwig amination, etherification, or thiolation reactions. This versatility allows chemists to introduce a wide diversity of structural motifs into an aromatic ring with high precision and control. The presence of aryl halides is a common feature in many drug candidates, with aryl chlorides being particularly prevalent. nih.gov The generation of aryl radicals from aryl halides has also become a significant strategy for introducing aryl rings into organic molecules. rsc.org

Synthetic Utility of Amino Substituted Benzoate Scaffolds in Contemporary Chemical Research

Amino-substituted benzoate (B1203000) scaffolds are another class of compounds with significant synthetic utility. The presence of both an amino group and a benzoate ester on the same aromatic ring provides two distinct points for chemical modification. Benzoate esters themselves are crucial intermediates in the synthesis of more complex molecules and are found in fine chemicals and polymers.

The amino group, a common feature in many biologically active compounds, can be readily acylated, alkylated, or used in the formation of amides and sulfonamides. This allows for the introduction of a wide variety of substituents that can modulate the biological activity and physicochemical properties of the final molecule. In medicinal chemistry, amino-substituted benzoates are key building blocks for the synthesis of a diverse range of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The strategic placement of the amino group on the benzoate scaffold can influence the molecule's interaction with biological targets.

Role of Tert Butyl Esters As Versatile Protecting Groups and Synthetic Handles

The tert-butyl ester is a widely employed protecting group for carboxylic acids in organic synthesis. thieme-connect.com Its primary advantage lies in its stability under a broad range of reaction conditions, including those involving nucleophiles and reducing agents. thieme-connect.com This stability allows chemists to perform various chemical transformations on other parts of a molecule without affecting the carboxylic acid functionality.

The removal, or deprotection, of the tert-butyl ester is typically achieved under acidic conditions, which cleaves the ester to regenerate the carboxylic acid. thieme-connect.com This specific deprotection method provides a high degree of selectivity, allowing for the unmasking of the carboxylic acid at a desired stage of a multi-step synthesis. youtube.com The steric bulk of the tert-butyl group also plays a role in its effectiveness as a protecting group. Recently, new methods for the deprotection of tert-butyl esters under mild conditions have been developed, further enhancing their utility. acs.org

Contextualizing Tert Butyl 2 Amino 6 Bromobenzoate Within Advanced Chemical Synthesis

Direct Esterification Approaches for tert-Butyl Benzoates

The tert-butyl ester group is a frequently used protecting group for carboxylic acids in organic synthesis. Its stability under a range of reaction conditions, coupled with its facile removal under specific acidic environments, makes it a valuable synthetic tool.

Acid-Catalyzed Reactions with tert-Butanol (B103910) or Isobutylene (B52900) for Benzoic Acid Esterification

The direct conversion of benzoic acids to their tert-butyl esters is commonly achieved through acid-catalyzed reactions with either tert-butanol or isobutylene. The reaction with tert-butanol generally necessitates a strong acid catalyst and conditions that facilitate the removal of water, thereby shifting the reaction equilibrium towards the ester product. researchgate.netusm.mydergipark.org.trdnu.dp.ua For instance, treating 2-bromobenzoic acid with tert-butanol in the presence of a catalytic amount of sulfuric acid would yield tert-butyl 2-bromobenzoate, which would then require subsequent amination.

An alternative and often more efficient route involves the use of isobutylene gas under acidic conditions. researchgate.netrsc.orggoogle.comthieme-connect.comgoogle.com This method, which proceeds via a stable tert-butyl cation intermediate, is favored for its clean reaction profile and the straightforward removal of the volatile isobutylene. rsc.orggoogle.com The direct esterification of 2-amino-6-bromobenzoic acid could be accomplished using this approach with a catalytic quantity of a strong acid.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzoic Acid | tert-Butanol | H₂SO₄ | tert-Butyl Benzoate |

| Benzoic Acid | Isobutylene | H₂SO₄ | tert-Butyl Benzoate |

Strategies for Regioselective Ortho-Bromo and Ortho-Amino Functionalization of Benzoate Systems

The specific placement of the bromo and amino groups at the ortho positions relative to the ester functionality is paramount in the synthesis of this compound. This necessitates the use of regioselective functionalization techniques.

Directed Bromination Techniques for Aromatic Rings

Achieving ortho-bromination on a benzoate ring can be intricate due to the directing effects of the existing substituents. The ester group is deactivating and meta-directing, whereas an amino group is strongly activating and ortho-, para-directing. Consequently, the sequence of introducing these groups is a critical consideration.

A powerful strategy for achieving regioselective ortho-functionalization is directed ortho-metalation (DoM). nih.govwikipedia.orguwindsor.cabaranlab.org This technique involves a directing group on the aromatic ring that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org The resulting aryllithium species can then be treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce the bromine atom with high regioselectivity. nih.govresearchgate.netmdpi.com While an ester group itself is not a strong directing group for DoM, a suitably protected amino group can effectively direct the metalation. nih.gov

Palladium-catalyzed C-H activation has also emerged as a valuable tool for the ortho-halogenation of aromatic compounds. acs.orgrsc.org In this approach, a directing group, such as an oxime, can guide the palladium catalyst to selectively activate a C-H bond at the ortho position, which is then followed by halogenation. acs.org

Methods for Stereoselective Amino Group Introduction

The introduction of an amino group ortho to existing substituents on a benzoate ring can be accomplished through various synthetic routes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgrsc.orgresearchgate.netrsc.orgorganic-chemistry.org This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgrsc.orgrsc.org For the synthesis of this compound, a potential route would involve the selective mono-amination of tert-butyl 2,6-dibromobenzoate with a suitable amine source under carefully optimized Buchwald-Hartwig conditions. researchgate.net The choice of ligand is often critical for achieving high yields and selectivities. wikipedia.orgorganic-chemistry.org

A classic and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. sciencemadness.orgethz.choup.comtandfonline.comsciencemadness.org The synthetic sequence typically involves the nitration of a suitable benzoic acid derivative, followed by esterification and subsequent reduction of the nitro group.

Once the nitro group is in the desired position, its reduction to an amine can be achieved using a variety of reagents. Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method. sciencemadness.org Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also widely employed for this transformation. sciencemadness.org

| Precursor | Reagent(s) | Product |

| tert-Butyl 2,6-dibromobenzoate | Ammonia, Pd catalyst, ligand, base | This compound |

| tert-Butyl 2-bromo-6-nitrobenzoate | H₂, Pd/C | This compound |

| tert-Butyl 2-bromo-6-nitrobenzoate | SnCl₂, HCl | This compound |

| tert-Butyl 2-bromo-6-nitrobenzoate | Fe, Acetic Acid | This compound |

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound by assembling and modifying simpler starting materials. This approach allows for precise control over the introduction of functional groups.

Ring-Opening Reactions of Heterocyclic Precursors Leading to 2-Aminobenzoate (B8764639) Derivatives

One effective strategy for the synthesis of 2-aminobenzoate derivatives involves the ring-opening of heterocyclic precursors. Isatoic anhydride (B1165640) (1H-3,1-benzoxazine-2,4(4H)-dione) and its derivatives are common starting materials for this purpose. The reaction of isatoic anhydride with an alcohol in the presence of a base can lead to the formation of the corresponding anthranilate ester. For the synthesis of a tert-butyl ester, this would involve using a tert-butoxide source.

Another relevant heterocyclic precursor is 4H-3,1-benzoxazin-4-one, which can be synthesized from 2-aminobenzoic acid. bohrium.com These benzoxazinone (B8607429) derivatives can subsequently react with various nucleophiles, leading to ring-opening and the formation of substituted anthranilamide or anthranilate derivatives. bohrium.com For instance, the reaction of a 4H-3,1-benzoxazin-4-one derivative with a tert-butoxide would be a potential, though less common, route to the desired tert-butyl 2-aminobenzoate core structure, which would then require subsequent bromination.

Furthermore, the oxidative ring-opening of 3-aminoindazoles has been reported as a method to produce 2-aminobenzoates. rsc.org This transformation involves the cleavage of the N-N bond within the indazole ring system to yield the corresponding anthranilate. The specific conditions for such a reaction would need to be tailored to achieve the desired substitution pattern.

Sequential Functionalization Strategies on Substituted Aromatic Cores

A more direct and commonly employed approach is the sequential functionalization of a pre-existing aromatic ring. This method involves the stepwise introduction of the required functional groups onto a simpler aromatic starting material. For this compound, a logical precursor would be a substituted aniline (B41778) or benzoic acid.

For example, starting with 2-bromoaniline, one could introduce the carboxylic acid group via ortho-lithiation followed by carboxylation with carbon dioxide. Subsequent esterification to the tert-butyl ester would be the final step. Alternatively, starting with a brominated anthranilic acid, direct esterification could be performed. However, the steric hindrance from the ortho-bromo and amino groups can make the introduction of the bulky tert-butyl ester challenging.

A plausible synthetic sequence could start from 2-aminobenzoic acid (anthranilic acid). core.ac.ukdiva-portal.org The synthesis could proceed as follows:

Protection of the amino group: The amino group of anthranilic acid is often protected to prevent side reactions in subsequent steps.

Bromination: The protected anthranilic acid can then be regioselectively brominated at the 6-position.

Esterification: The resulting 2-(protected-amino)-6-bromobenzoic acid can be converted to its tert-butyl ester. This can be achieved by reacting the carboxylic acid with a tert-butylating agent.

Deprotection: Removal of the protecting group from the amino function yields the final product, this compound.

The functionalization of aromatic amino acids through direct C-H activation has also emerged as a powerful tool for creating versatile building blocks, which could be adapted for such syntheses. nih.gov

Advanced Catalytic Approaches in the Synthesis of Aryl Bromides and Esters

Modern organic synthesis heavily relies on transition-metal catalysis to achieve efficient and selective transformations. Palladium-catalyzed reactions, in particular, are instrumental in the formation of C-C and C-X bonds, which are crucial for constructing substituted aromatic frameworks.

Palladium-Catalyzed Coupling Reactions for Constructing Benzoate Frameworks

Palladium-catalyzed carbonylation is a powerful method for the synthesis of esters from aryl halides. acs.orgresearchgate.net This reaction involves the coupling of an aryl halide, carbon monoxide (CO), and an alcohol in the presence of a palladium catalyst. acs.orgscispace.com For the synthesis of a tert-butyl benzoate derivative, this would typically involve an aryl bromide, CO, and tert-butanol.

A general scheme for this process is as follows: Aryl-Br + CO + t-BuOH --(Pd catalyst, Ligand, Base)--> Aryl-COOt-Bu

The efficiency of these reactions is highly dependent on the choice of ligand, base, and reaction conditions. Ligands such as Xantphos have been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. scispace.com This method tolerates a variety of functional groups, making it a versatile tool. scispace.com In some cases, CO gas can be replaced by CO surrogates like paraformaldehyde or benzyl (B1604629) formates for easier handling in a laboratory setting. researchgate.netresearchgate.net

The following table summarizes representative conditions for palladium-catalyzed alkoxycarbonylation of aryl bromides:

| Catalyst/Ligand | CO Source | Nucleophile | Conditions | Yield | Reference |

| Pd(OAc)₂ / Xantphos | CO (1 atm) | Methanol | 70 °C | Good | scispace.com |

| Pd(OAc)₂ / dcpp | CO (balloon) | Various alcohols | ~100 °C | Good | acs.org |

| Pd(PhCN)₂Cl₂ / Xantphos | 2,4,6-Trichlorophenyl formate | Various alcohols | 80 °C | High | jst.go.jp |

| Pd(OAc)₂ / Various phosphines | Paraformaldehyde | Various alcohols | 40-80 °C | Moderate to Good | researchgate.net |

This table is representative and specific conditions may vary based on the substrate.

Furthermore, palladium-catalyzed α-arylation of esters offers another route to construct complex aromatic systems. nih.govacs.org While this is more commonly used to form a C-C bond alpha to the ester, related C-N and C-O coupling technologies are also well-established. For instance, a pre-formed tert-butyl 2,6-dibromobenzoate could potentially undergo a selective palladium-catalyzed amination at one of the C-Br bonds to introduce the amino group.

The development of these advanced catalytic methods has significantly expanded the toolbox for organic chemists, enabling the synthesis of complex molecules like this compound with greater efficiency and selectivity.

Construction of Complex Heterocyclic Ring Systems

The unique arrangement of reactive sites in this compound makes it an exceptional precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The presence of an ortho-amino group and a halogen atom facilitates a variety of cyclization strategies, leading to the formation of fused ring systems.

Role in the Synthesis of Polycyclic Nitrogen-Containing Heterocycles

This compound serves as a crucial starting material for the synthesis of polycyclic nitrogen-containing heterocycles. These complex structures are of significant interest due to their prevalence in natural products and their potential applications in medicinal chemistry and materials science. acs.orgbldpharm.com The reactivity of the amino and bromo groups allows for their participation in cascade reactions, leading to the efficient construction of multiple rings in a single synthetic sequence.

One notable application is in palladium-catalyzed cascade reactions. For instance, N-alkenylated derivatives of this compound can undergo a sequence of intramolecular aminopalladation followed by carbopalladation to generate tricyclic nitrogen heterocycles. nih.gov This strategy provides access to complex fused systems, such as benzo-fused 1-azabicyclo-octanes and nonanes, which are prominent scaffolds in various biologically active molecules. nih.gov

Furthermore, this building block is instrumental in multicomponent reactions (MCRs) for the assembly of polyheterocycles. uj.edu.pl For example, a sequence involving a Ugi four-component reaction followed by a copper-catalyzed annulation can yield complex indenoisoquinolinone scaffolds. uj.edu.pl The ability to introduce multiple points of diversity through MCRs makes this approach highly valuable for the generation of compound libraries for drug discovery.

Table 1: Examples of Polycyclic Nitrogen-Containing Heterocycles Synthesized from Bromo-Aniline Derivatives

| Heterocyclic Scaffold | Synthetic Strategy | Key Features |

| Tricyclic Nitrogen Heterocycles | Palladium-catalyzed aminopalladation/carbopalladation cascade | Forms two rings and two stereocenters in one step. nih.gov |

| Indenoisoquinolinones | Ugi-4CR followed by copper-catalyzed annulation | Modular synthesis allowing for high structural diversity. uj.edu.pl |

| Pyrimido[1,6-c]quinazolines | Cyclocondensation of substituted pyrimidines with aminobenzoic acids | Efficient construction of fused pyrimidine (B1678525) systems. rsc.org |

Annulation and Cyclization Reactions Utilizing the Ortho-Amino and Ortho-Bromo Positions

The ortho-disposed amino and bromo functionalities are pivotal for various annulation and cyclization reactions. The amino group can act as a nucleophile or a directing group, while the bromo substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions. This combination enables the construction of fused heterocyclic rings onto the benzene (B151609) core.

Palladium-catalyzed reactions are particularly effective in this context. For example, the intramolecular coupling of the amino group with a tethered alkene, facilitated by the bromo position, can lead to the formation of indolines and related heterocycles. nih.gov Similarly, copper-catalyzed reactions have been employed for the synthesis of quinazolinones through the condensation of this compound with other reactive partners. rsc.org

Radical cyclizations also represent a powerful tool for the synthesis of nitrogen heterocycles from bromo-benzoic acid derivatives. researchgate.net Aryl radicals generated from the carbon-bromine bond can undergo intramolecular addition to a suitably positioned unsaturated moiety, leading to the formation of various tri- and tetracyclic systems. researchgate.net

Precursor for Advanced Organic Building Blocks

Beyond its direct use in heterocycle synthesis, this compound is a valuable precursor for the preparation of more elaborate organic building blocks. The functional groups can be selectively modified to generate a wide array of substituted anilines and benzoic acid derivatives, which are themselves important intermediates in organic synthesis.

Formation of ortho-Substituted Anilines and Modified Benzoic Acid Derivatives

The bromo substituent in this compound is readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of aryl, alkynyl, and amino groups at the ortho-position to the amino group, leading to the formation of diverse ortho-substituted anilines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

A direct, transition-metal-free ortho-arylation of anilines has been developed using benzyne (B1209423) intermediates, providing a streamlined approach to 2-arylanilines. nih.gov While not explicitly demonstrated with this compound, this methodology offers a potential pathway for its derivatization. Reductive amination of aldehydes and ketones with electron-deficient anilines presents another route to functionalized aniline derivatives. thieme-connect.com

The tert-butyl ester group can be hydrolyzed under acidic conditions to afford the corresponding benzoic acid derivative. This transformation is often performed after modification of the bromo group, providing access to a variety of substituted 2-aminobenzoic acids. These compounds are important precursors for the synthesis of quinazolines, acridones, and other heterocyclic systems.

Table 2: Key Transformations of this compound

| Transformation | Reagents and Conditions | Product Class |

| Suzuki Coupling | Pd catalyst, boronic acid, base | ortho-Aryl anilines |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | ortho-Alkynyl anilines |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | ortho-Diaminobenzenes |

| Ester Hydrolysis | Acid (e.g., TFA, HCl) | 2-Amino-6-substituted benzoic acids |

Design and Synthesis of Functional Molecules and Scaffolds for Chemical Exploration

The structural features of this compound make it an attractive starting point for the design and synthesis of novel functional molecules and molecular scaffolds for chemical exploration, particularly in the context of drug discovery. whiterose.ac.uk The ability to selectively functionalize the amino, bromo, and ester groups allows for the systematic construction of diverse compound libraries with three-dimensional complexity.

This building block can be incorporated into diversity-oriented synthesis (DOS) strategies, where a common intermediate is elaborated into a wide range of structurally distinct molecules. whiterose.ac.uk For example, a "build-couple-pair" strategy could involve coupling this compound with other building blocks, followed by intramolecular cyclization to generate complex polycyclic scaffolds. whiterose.ac.uk

The resulting scaffolds can be designed to mimic the structural motifs found in natural products or to explore novel regions of chemical space. By systematically varying the substituents introduced at the different reactive sites, libraries of compounds can be generated and screened for biological activity, leading to the identification of new lead compounds for drug development.

Mechanistic Investigations and Computational Studies of Reactions Involving Tert Butyl 2 Amino 6 Bromobenzoate

Elucidation of Reaction Mechanisms for Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry, and understanding their mechanisms is key to optimizing reaction conditions and expanding their scope. vu.nl The catalytic cycle for transformations involving aryl halides like tert-butyl 2-amino-6-bromobenzoate generally follows a sequence of oxidative addition, migratory insertion (if applicable), and reductive elimination.

The process is typically initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. For 2-bromoanilines, this step forms an arylpalladium(II) intermediate. bohrium.comnih.gov The presence of ligands, often bulky phosphines, is crucial as they stabilize the palladium center and influence its reactivity. vu.nl For instance, in the amination of aryl halides, the choice of phosphine (B1218219) ligand can significantly impact the efficiency of the catalytic cycle. acs.org

In cascade reactions, the initially formed arylpalladium(II) species can undergo a series of subsequent steps. For example, in a palladium-catalyzed cascade involving 2-bromoanilines and alkynes, the mechanism can proceed through carbopalladation followed by an intramolecular Heck reaction or a C-N bond-forming reductive elimination to construct complex heterocyclic scaffolds. vu.nl The study of these multistep processes often involves the isolation and characterization of key intermediates, such as palladacycles, which are formed via C-H activation. bohrium.comcnr.it These palladacycle intermediates can be crucial in directing the regioselectivity of subsequent bond formations. bohrium.com

Kinetic studies and the in-situ monitoring of reactions by NMR spectroscopy have been employed to identify the resting state of the catalyst and to probe the effect of reactants and additives on the reaction rate. acs.orgacs.orgnih.gov For example, in the aminocarbonylation of aryl chlorides, mechanistic studies revealed that the oxidative addition of the aryl halide to a Pd(0)-CO complex is the rate-limiting step and that the subsequent C-N bond formation occurs via reductive elimination from a phenacylpalladium amido complex. nih.gov

| Catalytic Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Bromine bond of the bromoaniline derivative. | Arylpalladium(II) halide complex | Ligand choice, palladium precursor, solvent. vu.nlacs.org |

| Transmetalation/Migratory Insertion | A second coupling partner (e.g., organoboron reagent, amine, alkyne) coordinates to the Pd(II) center and transfers its organic group or undergoes insertion. | Arylpalladium(II) nucleophile complex | Nature of the nucleophile, base, additives. vu.nlnih.gov |

| Reductive Elimination | The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Product-Pd(0) complex | Steric and electronic properties of the coupled fragments. acs.org |

Application of Computational Chemistry (e.g., Density Functional Theory) for Reactivity and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. researchgate.netnih.gov DFT calculations allow for the optimization of molecular structures, including transient intermediates and transition states, and the determination of their relative energies. researchgate.net This information provides a quantitative understanding of reaction pathways and helps predict reactivity and selectivity.

For palladium-catalyzed reactions, DFT studies can elucidate the energetics of the entire catalytic cycle. For example, calculations can determine the activation barriers for oxidative addition, reductive elimination, and potential side reactions, thereby identifying the rate-determining step. rsc.org In a study on the palladium-catalyzed desulfinative cross-coupling, DFT was used to show how weakening the N-Pd bond in a pyridine-sulfinate complex facilitates the desired reaction pathway. acs.org

DFT is also used to predict how substituents on the reactants, such as the tert-butyl and amino groups on the aromatic ring, affect reactivity. These calculations can quantify the electronic and steric effects that govern the stability of intermediates and the energy of transition states. acs.org The frontier molecular orbitals (HOMO and LUMO) of the reactants can be analyzed to understand their nucleophilic and electrophilic character, providing insights into their reactivity in cross-coupling reactions. researchgate.net For instance, the energy gap between the HOMO and LUMO can be correlated with the chemical reactivity of a molecule. researchgate.net

| Computational Method | Application | Key Insights Provided | Example from Literature |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimization of reactant, intermediate, and transition state geometries. | Reaction energy profiles, activation barriers, prediction of rate-determining steps. rsc.org | Calculation of the reaction profile for Ni-catalyzed arylation, indicating the stability of key intermediates. rsc.org |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic properties like frontier molecular orbitals (HOMO/LUMO). | Understanding of electronic transitions, reactivity, and charge transfer within molecules. researchgate.net | Analysis of HOMO-LUMO energy gaps to predict molecular reactivity. researchgate.net |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in crystal packing. | Identification of significant interactions (e.g., H-bonding, π-π stacking) that stabilize the solid-state structure. iucr.org | Quantifying contributions from H⋯H, O⋯H, and C⋯H interactions to crystal packing. researchgate.net |

Stereochemical Analysis of Reaction Pathways and Transition States

Understanding the stereochemical outcome of a reaction is crucial, especially in the synthesis of chiral molecules. For reactions involving prochiral substrates or the formation of new stereocenters, detailed stereochemical analysis is required. This often involves a combination of experimental techniques and computational modeling.

In palladium-catalyzed reactions that form heterocyclic rings, such as the carboamination of alkenes, the stereochemistry of the product provides insight into the mechanism of the key bond-forming step. nih.gov For example, deuterium (B1214612) labeling experiments are a powerful tool to probe the stereochemistry of alkene addition. By using a stereospecifically deuterated alkene, one can determine whether the subsequent aminopalladation or oxypalladation step occurs in a syn or anti fashion. umich.edu Studies on palladium-catalyzed isoxazolidine-forming reactions have used this method to confirm that the pathway proceeds via a syn-aminopalladation process. nih.govumich.edu

The diastereoselectivity of these reactions can be highly dependent on the nature of the substituents on the substrate and the reaction conditions. For example, in the palladium-catalyzed synthesis of disubstituted pyrrolidines, the use of N-Boc protected substrates often leads to high diastereoselectivity. umich.edu The observed stereochemistry is often rationalized by analyzing the transition state models. Computational studies can model the various possible transition states leading to different stereoisomers. By comparing the calculated energies of these transition states, it is possible to predict which diastereomer will be favored, corroborating experimental observations. nih.gov Nuclear Overhauser effect (nOe) NMR experiments are also critical for unambiguously assigning the relative stereochemistry of the reaction products, which is essential for validating the mechanistic and computational models. umich.edu

| Analytical Technique | Purpose in Stereochemical Analysis | Typical Finding |

|---|---|---|

| Deuterium Labeling Studies | To determine the stereochemical course of alkene addition (e.g., aminopalladation). | Confirmation of syn- or anti-addition pathways. nih.govumich.edu |

| Nuclear Overhauser Effect (nOe) Spectroscopy | To determine the relative stereochemistry of atoms in the final product. | Assignment of cis or trans relationships between substituents on a ring. umich.edu |

| X-ray Crystallography | To unambiguously determine the three-dimensional structure and absolute stereochemistry of a crystalline product. | Precise bond lengths, bond angles, and stereochemical configuration. |

| Computational Modeling (DFT) | To model transition states and predict the most energetically favorable reaction pathway leading to a specific stereoisomer. | Rationalization of observed diastereoselectivity based on transition state energies. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl 2-amino-6-bromobenzoate. By analyzing the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the protons of the tert-butyl group exhibit a characteristic singlet peak. The aromatic protons on the benzene (B151609) ring display distinct signals, with their chemical shifts and splitting patterns providing information about their relative positions and the electronic effects of the amino and bromo substituents. The protons of the amine group also produce a characteristic signal.

The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. The spectrum shows distinct signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the aromatic ring. The specific chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing bromo group. The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the compound's structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. The calculated molecular weight for C₁₁H₁₄BrNO₂ is approximately 287.02 g/mol .

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the intact molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with a roughly 1:1 intensity ratio. This isotopic signature is a key identifier for bromine-containing compounds.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. Common fragmentation pathways may involve the loss of the tert-butyl group, the carboxyl group, or the bromine atom, leading to the formation of characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: The amino group (NH₂) typically shows two absorption bands in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. The presence of two peaks in this region is indicative of a primary amine. libretexts.org

C-H Stretching: The C-H bonds of the aromatic ring and the tert-butyl group will exhibit stretching vibrations in the region of 2850-3100 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the ester functional group gives rise to a strong, sharp absorption band typically in the range of 1700-1750 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is usually observed in the fingerprint region.

C-Br Stretching: The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 700 cm⁻¹.

The combination of these characteristic peaks provides strong evidence for the presence of the key functional groups within the molecule. libretexts.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Flash Column Chromatography is a widely used preparative technique for purifying organic compounds. rsc.org In the synthesis of this compound, flash chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether) can effectively separate the desired product from starting materials, by-products, and other impurities. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of the compound with high resolution and sensitivity. lu.se By using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate this compound from even closely related impurities. The purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule, including the orientation of the tert-butyl and amino groups relative to the benzene ring.

Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

This technique provides an unambiguous confirmation of the compound's structure and can reveal subtle stereochemical details that may not be apparent from spectroscopic methods alone.

Future Research Directions and Emerging Methodologies for Tert Butyl 2 Amino 6 Bromobenzoate

The chemical compound tert-butyl 2-amino-6-bromobenzoate, with its strategically placed functional groups—an amine, a bromine atom, and a sterically hindered ester—represents a versatile building block in organic synthesis. Future research is poised to leverage this unique structure through the development of innovative and efficient chemical methodologies. Emerging trends focus on enhancing sustainability, exploring new reactivity, and integrating advanced manufacturing technologies to unlock the full potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.